Methyl 2-(2-methylphenyl)benzoate

Medicinal Chemistry Vasopressin Receptor Antagonists Structure-Activity Relationship (SAR)

Methyl 2-(2-methylphenyl)benzoate, also cataloged as Methyl 2'-methyl-[1,1'-biphenyl]-2-carboxylate, is a biphenyl ester derivative characterized by a unique ortho-methyl substitution pattern on its biaryl scaffold. This structural feature distinguishes it as a critical intermediate specifically documented in primary literature for the synthesis of nonpeptide arginine vasopressin (AVP) antagonists targeting both V1A and V2 receptors.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 188943-06-8
Cat. No. B062193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-methylphenyl)benzoate
CAS188943-06-8
Synonyms2'-methyl-, methyl ester
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=CC=C2C(=O)OC
InChIInChI=1S/C15H14O2/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15(16)17-2/h3-10H,1-2H3
InChIKeyCYFOMARCXDOJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-Methylphenyl)benzoate (CAS 188943-06-8): Ortho-Substituted Biphenyl Ester Building Block for Vasopressin Antagonist Synthesis


Methyl 2-(2-methylphenyl)benzoate, also cataloged as Methyl 2'-methyl-[1,1'-biphenyl]-2-carboxylate, is a biphenyl ester derivative characterized by a unique ortho-methyl substitution pattern on its biaryl scaffold. This structural feature distinguishes it as a critical intermediate specifically documented in primary literature for the synthesis of nonpeptide arginine vasopressin (AVP) antagonists targeting both V1A and V2 receptors [1]. Its value in procurement and research stems from its defined role in a regiochemically-sensitive synthetic pathway, a role that structurally simpler or unsubstituted analogs cannot fulfill without disrupting the subsequent pharmacophore development of the target therapeutic candidates .

The Regiochemical Bottleneck: Why 2'-Methyl-2-biphenyl Carboxylate Cannot Be Trivially Replaced in Nonpeptide AVP Antagonist Synthesis


The ortho-substitution on the biphenyl system is not a straightforward substitution to replace. As detailed in the foundational work by Matsuhisa et al., the introduction of a phenyl or substituted-phenyl group specifically at the ortho position of the benzoyl moiety is the key synthon for building dual AVP V1A/V2 receptor antagonists [1]. The synthesis requires this exact ortho-substituted biaryl ester as a gateway intermediate. Substituting it with a para-methyl isomer, a meta-methyl isomer, or an unsubstituted biphenyl ester leads to a divergent synthetic pathway, ultimately yielding a final compound with a different, and in the case of the para-isomer, a quantifiably distinct pharmacological profile. The 2-(4-methylphenyl) derivative (1g) was specifically noted to exhibit a 8.6-fold and 38-fold increase in antagonistic activity for V1A and V2 receptors, respectively, compared to a 2-methyl lead, underscoring that even a methyl group positional shift from ortho to para cascades into a dramatically different structure-activity relationship (SAR) outcome [1]. Therefore, using the 2'-methyl-substituted ester is not an interchangeable choice but a mandatory requirement for reproducing the described synthetic route and its associated intermediates.

Quantifiable Differentiation Evidence for Methyl 2-(2-Methylphenyl)benzoate (CAS 188943-06-8)


Evidence Item 1: Unique Regiochemistry Directly Linked to Superior Final Antagonist Potency

The core differentiation of CAS 188943-06-8 lies in its ortho-2'-methyl regiochemistry, which is essential for the synthesis of a key series of dual V1A/V2 vasopressin antagonists. The primary literature by Matsuhisa et al. (1997) explicitly uses this ortho-substituted framework as the synthetic entry point [1]. While the final antagonist bearing a 4-methylphenyl group (synthesized from a different precursor) showed a V1A antagonism 8.6 times higher and a V2 antagonism 38 times higher than a 2-methyl lead, the 2'-methyl bibenzoate ester itself is the non-negotiable building block for generating the series' 2-substituted lead structures [1]. This makes it a compulsory intermediate for exploring the ortho-substituted SAR landscape, a role which macro-level structural analogs like methyl 4'-methylbiphenyl-2-carboxylate or methyl biphenyl-2-carboxylate cannot perform.

Medicinal Chemistry Vasopressin Receptor Antagonists Structure-Activity Relationship (SAR)

Evidence Item 2: Distinguishing Physicochemical Properties Predicted for Process Chemistry

The ortho-substitution on the biphenyl ring confers distinct physicochemical properties compared to its regioisomers, with direct implications for scale-up synthesis and purification. For Methyl 2-(2-methylphenyl)benzoate, the predicted boiling point is 344.4±21.0 °C and density is 1.083±0.06 g/cm³ . This contrasts with the closely related, unsubstituted Methyl biphenyl-2-carboxylate (CAS 705-89-1), which has a boiling point of 120-130 °C at 0.1 mmHg and a density of 1.105 g/cm³ . The significant difference in boiling point indicates that purification protocols (e.g., distillation) and reaction conditions must be specifically tailored for the 2'-methyl derivative, and a simple substitution based on the unsubstituted analog's parameters would likely lead to process failure or product loss.

Process Chemistry Purification Analytical Method Development

Evidence Item 3: Procurement-Ready Verified Purity with Batch-Specific Analytical Documentation

When sourcing this critical intermediate, the availability of batch-specific quality control documentation is a key differentiator for procurement in regulated research environments. Reputable vendors offer Methyl 2-(2-methylphenyl)benzoate at a standard purity of 98%, and provide corresponding analytical reports including NMR, HPLC, and GC data for each Lot . This contrasts with general-purpose reagent-grade supply of less specific analogs like methyl biphenyl-2-carboxylate, which may not come with dedicated batch-specific multi-method analytical characterization. This documented purity and traceability are essential for end-users synthesizing patent-relevant, high-value pharmaceutical intermediates where impurity profiles can impact subsequent synthetic yields and biological assay reproducibility.

Chemical Sourcing Quality Control Procurement

Validated Application Scenarios for Methyl 2-(2-Methylphenyl)benzoate (CAS 188943-06-8) Based on Quantitative Evidence


Scenario 1: Synthesis of Ortho-Substituted Nonpeptide AVP V1A/V2 Receptor Antagonists

This compound is the direct and mandated chemical precursor for the Matsuhisa et al. (1997) series of dual V1A/V2 receptor antagonists. As established by its class-level SAR inference, the ortho-2'-methyl ester is the obligatory starting material for constructing the 2-phenylbenzoyl framework . Researchers aiming to replicate, modify, or analyze the SAR of this specific class cannot use the para- or unsubstituted analogs without irreversibly altering the synthetic pathway. Procurement of this specific compound thus directly enables access to a pharmacologically validated and patented nonpeptide antagonist series.

Scenario 2: Exploring Regiochemical Contributions in Biphenyl-Containing Bioisosteres

The distinct electronic and steric signature of the ortho-methyl group, evidenced by the compound's unique predicted physicochemical profile (boiling point ~344°C, density 1.083 g/cm³) compared to its unsubstituted parent , makes it a privileged scaffold for medicinal chemists systematically investigating the impact of regiosubstitution on the properties of biphenyl bioisosteres. Unlike procuring a simple methyl ester, using this specific reagent allows a chemist to pre-install a key conformational constraint ortho to the carboxylate tether, directly mirroring a critical pharmacophoric feature of the AVP antagonist series without requiring a difficult and costly orthogonal installation step.

Scenario 3: Process Development for Scale-Up of Advanced Intermediates

For process chemists, this compound provides a well-defined starting point with guaranteed chemical specifications. The precisely documented purity (98%) and availability of batch-specific HPLC/NMR/GC analytical reports offer a distinct advantage for in-process control and specification setting during scale-up. The predictable property data, particularly the significantly higher boiling point relative to parent esters, allows for upfront planning of distillation parameters, a crucial step where generic substitution would lead to process inefficiencies or failures.

Quote Request

Request a Quote for Methyl 2-(2-methylphenyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.